Cas no 887144-97-0 (Togni’s Reagent)

Togni’s Reagent structure
Togni’s Reagent structure
Product Name:Togni’s Reagent
CAS 번호:887144-97-0
MF:C10H10F3IO
메가와트:330.085485935211
MDL:MFCD10567056
CID:69334
PubChem ID:87561099
Update Time:2025-11-06

Togni’s Reagent 화학적 및 물리적 성질

이름 및 식별자

    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • Togni's Reagent
    • 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
    • 1,3-Dihydro-3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, Tognis Reagent
    • 3,3-dimethyl-1-(trifluoromethyl)-1λ<sup>3</sup>,2-benziodoxole
    • Togni Reagent
    • Togni’s Reagent
    • 1,2-Benziodoxole, 3,3-dimethyl-1-(trifluoromethyl)-
    • 3OK0E02MT6
    • compound 1, Togni reagent I
    • 3,3-dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda3,2-benziodoxole
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodox
    • 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (ACI)
    • 3,3-Dimethyl-1-trifluoromethyl-1,2-benzoiodoxole
    • MDL: MFCD10567056
    • 인치: 1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3
    • InChIKey: HVAPLSNCVYXFDQ-UHFFFAOYSA-N
    • 미소: FC(I1C2C(=CC=CC=2)C(C)(C)O1)(F)F

계산된 속성

  • 정밀분자량: 329.97300
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 252
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 4
  • 토폴로지 분자 극성 표면적: 9.2

실험적 성질

  • 색과 성상: 흰색. - 굉장히 연한 노란색 결정 가루.
  • 융해점: 75-79 °C
  • PSA: 9.23000
  • LogP: 4.06270

Togni’s Reagent 보안 정보

  • 기호: GHS02 GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H228-H315-H319-H335
  • 경고성 성명: P210-P261-P305+P351+P338
  • 위험물 운송번호:UN1325 - class 4.1 - PG 3 - Flammable solids, organic, n.o.s., HI: all
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26; S36/37
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • 위험 등급:4.1
  • 패키지 그룹:
  • 저장 조건:2-8°C

Togni’s Reagent 세관 데이터

  • 세관 번호:29349990

Togni’s Reagent 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
754218-100MG
Togni’s Reagent
887144-97-0 98%
100MG
449.37 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
754218-500MG
Togni’s Reagent
887144-97-0 98%
500MG
¥1382.35 2022-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T831046-5g
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
5g
¥1,098.00 2022-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T2624-5G
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
887144-97-0 >97.0%(HPLC)
5g
¥1720.00 2024-04-15
Fluorochem
044422-1g
Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
1g
£39.00 2022-03-01
Fluorochem
044422-5g
Trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
887144-97-0 97%
5g
£150.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-250MG
Togni’s Reagent
887144-97-0
250mg
¥943.44 2023-11-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-1G
Togni’s Reagent
887144-97-0
1g
¥3531.44 2023-11-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696641-5G
Togni’s Reagent
887144-97-0
5g
¥6848.78 2023-11-28
Chemenu
CM369343-5g
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
887144-97-0 97%
5g
$198 2023-02-01

Togni’s Reagent 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium acetate ,  Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
참조
Electrophilic Trifluoromethylation - Approaches with Hypervalent Iodine Compounds
Kieltsch, Iris, 2008, , ,

합성 방법 2

반응 조건
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  rt → -17 °C; 16 h, -17 °C; -17 °C → -12 °C; -12 °C → rt; 3 h, rt
참조
Mild electrophilic trifluoromethylation of carbon- and sulfur-centered nucleophiles by a hypervalent iodine(III)-CF3 reagent
Kieltsch, Iris; Eisenberger, Patrick; Togni, Antonio, Angewandte Chemie, 2007, 46(5), 754-757

합성 방법 3

반응 조건
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  12 h, rt; rt → -10 °C
1.2 1 h, -10 °C
참조
One-Pot Synthesis of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Matousek, Vaclav; Pietrasiak, Ewa; Schwenk, Rino; Togni, Antonio, Journal of Organic Chemistry, 2013, 78(13), 6763-6768

합성 방법 4

반응 조건
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, 23 °C
참조
Connecting binuclear Pd(III) and mononuclear Pd(IV) chemistry by Pd-Pd bond cleavage
Powers, David C.; Lee, Eunsung; Ariafard, Alireza; Sanford, Melanie S.; Yates, Brian F.; et al, Journal of the American Chemical Society, 2012, 134(29), 12002-12009

합성 방법 5

반응 조건
1.1 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
참조
Supramolecular Aggregation of Perfluoroorganyl Iodane Reagents in the Solid State and in Solution
Liebing, Phil ; Pietrasiak, Ewa ; Otth, Elisabeth; Kalim, Jorna; Bornemann, Dustin; et al, European Journal of Organic Chemistry, 2018, 2018(27-28), 3771-3781

합성 방법 6

반응 조건
1.1 Reagents: Potassium acetate Solvents: Acetonitrile
1.2 Reagents: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile
참조
The Development of New Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Eisenberger, Patrick, 2007, , ,

합성 방법 7

반응 조건
1.1 Reagents: Potassium acetate Solvents: Acetonitrile ;  1 h, rt; rt → -17 °C
1.2 Catalysts: Tetrabutylammonium difluorotriphenylsilicate Solvents: Acetonitrile ;  -17 °C; 16 h, -17 °C; -17 °C → -12 °C; 3 h, -12 °C → rt; 3 h, rt
참조
Preparation of a trifluoromethyl transfer agent: 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole
Eisenberger, Patrick; Kieltsch, Iris; Koller, Raffael; Stanek, Kyrill; Togni, Antonio, Organic Syntheses, 2011, 88, 168-180

합성 방법 8

반응 조건
1.1 Reagents: Hexamethylborazine ,  18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C → rt
1.4 10 min, rt
참조
Borazine-CF3- Adducts for Rapid, Room Temperature, and Broad Scope Trifluoromethylation
Geri, Jacob B.; Wade Wolfe, Michael M.; Szymczak, Nathaniel K., Angewandte Chemie, 2018, 57(5), 1381-1385

합성 방법 9

반응 조건
1.1 Reagents: Hexamethylborazine Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: (Phenylmethyl)potassium ;  2 min, 0 °C
1.3 2 min, 0 °C; 0 °C → rt
1.4 10 min, rt
참조
Recyclable Trifluoromethylation Reagents from Fluoroform
Geri, Jacob B.; Szymczak, Nathaniel K., Journal of the American Chemical Society, 2017, 139(29), 9811-9814

합성 방법 10

반응 조건
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
참조
The 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation
Muta, Ryuhei; Torigoe, Takeru ; Kuninobu, Yoichiro, Organic Letters, 2022, 24(44), 8218-8222

합성 방법 11

반응 조건
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ;  24 h, 25 °C; 25 °C → -10 °C
1.2 1 h, -10 °C; -10 °C → 25 °C; 1 h, 25 °C
참조
3-position-selective C-H trifluoromethylation of pyridine rings based on nucleophilic activation
Muta, Ryuhei; Torigoe, Takeru; Kuninobu, Yoichiro, ChemRxiv, 2022, 1, 1-6

합성 방법 12

반응 조건
1.1 Catalysts: Cesium fluoride Solvents: Acetonitrile ;  16 h, rt
참조
Novel 10-I-3 hypervalent iodine-based compounds for electrophilic trifluoromethylation
Eisenberger, Patrick; Gischig, Sebastian; Togni, Antonio, Chemistry - A European Journal, 2006, 12(9), 2579-2586

Togni’s Reagent Raw materials

Togni’s Reagent Preparation Products

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